molecular formula C11H20N2O4 B1404207 Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate CAS No. 910573-06-7

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B1404207
CAS No.: 910573-06-7
M. Wt: 244.29 g/mol
InChI Key: DWPFSPWCIJGMRF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a hydroxyethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-hydroxyethyl compounds. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The piperazine ring can participate in various biochemical pathways, modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate: Features a tert-butyl group, hydroxyethyl group, and carboxylate group.

    This compound: Contains a tert-butyl group and a hydroxyethyl group but lacks the carboxylate group.

    This compound: Similar structure but with different substituents on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. The presence of both a hydroxyethyl group and a carboxylate group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPFSPWCIJGMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyloxycarbonyl-1-[2-(tert-butyldimethylsilyloxy)ethyl]-piperazin-2-one (0.88 g, 2.5 mmol) in tetrahydrofuran (30 mL) was added tetrabutylammonium fluoride (3.6 mL, 3.6 mmol, 1.0 M in tetrahydrofuran) and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with a dilute aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic extracts were washed with brine and dried over anhydrous sodium sulfate. Purification of the crude residue by flash column chromatography (silica gel, eluting with 30% ethyl acetate in hexanes) gave 4-tert-butyloxycarbonyl-1-(2-hydroxyethyl)-piperazin-2-one (0.45 g, 75%).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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